molecular formula C17H13FINO2 B12547665 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 865101-48-0

2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12547665
CAS No.: 865101-48-0
M. Wt: 409.19 g/mol
InChI Key: GNNNWLTUJDJITM-UHFFFAOYSA-N
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Description

2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a fluoro and an iodo substituent on a phenyl ring, which is attached to a propyl chain linked to an isoindole-1,3-dione core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoacetophenone with 2-fluoropropylamine in the presence of a base to form the intermediate 2-[2-Fluoro-2-(4-iodophenyl)propyl]amine. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the final product .

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and potentially altering neurotransmitter signaling pathways. This interaction can lead to changes in neuronal activity and has implications for the treatment of neurological disorders .

Comparison with Similar Compounds

Similar compounds to 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione include other isoindoline derivatives with different substituents on the phenyl ring. For example:

The uniqueness of this compound lies in its specific combination of fluoro and iodo substituents, which confer distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

2-[2-fluoro-2-(4-iodophenyl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FINO2/c1-17(18,11-6-8-12(19)9-7-11)10-20-15(21)13-4-2-3-5-14(13)16(20)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNNWLTUJDJITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722775
Record name 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865101-48-0
Record name 2-[2-Fluoro-2-(4-iodophenyl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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